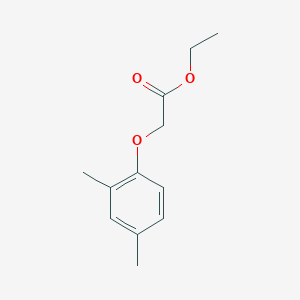![molecular formula C8H11F2N3 B3012596 N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine CAS No. 929972-70-3](/img/structure/B3012596.png)
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine is a chemical compound with the molecular formula C8H11F2N3 and a molecular weight of 187.19 g/mol . This compound is notable for its unique structure, which includes a difluoromethyl group attached to an imidazole ring, and a cyclopropanamine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine involves several steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: The imidazole ring is synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the difluoromethyl group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the cyclopropanamine moiety: The cyclopropanamine group is attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with cyclopropylamine under basic conditions
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Analyse Des Réactions Chimiques
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazole ring or the difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or the cyclopropanamine moiety is replaced by other functional groups using appropriate reagents
Applications De Recherche Scientifique
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The cyclopropanamine moiety may also contribute to the compound’s overall activity by enhancing its stability and bioavailability .
Comparaison Avec Des Composés Similaires
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine can be compared with other similar compounds, such as:
N-{[1-(trifluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
N-{[1-(fluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine: This compound has a fluoromethyl group, which may affect its reactivity and interactions with molecular targets.
N-{[1-(methyl)-1H-imidazol-2-yl]methyl}cyclopropanamine: This compound lacks the fluorine atoms, which can significantly alter its chemical behavior and biological activity
These comparisons highlight the unique features of this compound, particularly the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)13-4-3-11-7(13)5-12-6-1-2-6/h3-4,6,8,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTCUTZORLVKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)
![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)
